Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate
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Overview
Description
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and an acetic acid moiety attached to the third position of the imidazo[1,2-a]pyridine core.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a derivative of imidazo[1,2-a]pyridine, which is known to have a broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function . It’s worth noting that imidazo[1,2-a]pyridine compounds are considered more novel preparations with fewer side effects compared to classical benzodiazepine tranquilizers .
Biochemical Pathways
Given its interaction with gaba receptors, it’s likely that it influences theGABAergic neurotransmission pathway . The downstream effects of this interaction can include changes in neuronal excitability and various brain functions .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block γ-aminobutyric acid receptors, which is the basis for its hypnotic effect .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific electronic or luminescent properties.
Comparison with Similar Compounds
Zolpidem: Used for the treatment of insomnia.
Alpidem: Used for the treatment of anxiety disorders.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronic devices.
Uniqueness: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is unique due to its versatile biological activities and its potential for modification to create a wide range of derivatives with specific therapeutic properties. Its ability to interact with GABA receptors distinguishes it from other similar compounds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSNECWOFHRDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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